Thyroxine Methyl Ester

概要

説明

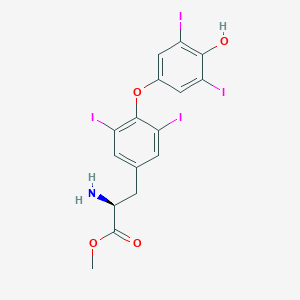

Thyroxine methyl ester (T4-Me) is a synthetic derivative of thyroxine (T4), a primary thyroid hormone critical for metabolic regulation. T4-Me is formed by esterification of the carboxylic acid group in T4 with a methyl group, altering its physicochemical properties. This modification impacts bioavailability, solubility, and enzymatic interactions. T4-Me is primarily used in research to study thyroid hormone metabolism, receptor binding, and chemical stability .

準備方法

The synthesis of Thyroxine Methyl Ester involves several steps, starting from the iodination of L-tyrosine. The process typically includes the following steps:

Nitration and N-acetylation: L-tyrosine undergoes nitration followed by N-acetylation to form 3,5-dinitro-N-acetyl-L-tyrosine.

Esterification: The resulting compound is esterified to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester.

Coupling and Hydrogenation: This ester is then coupled with p-methoxyphenol and hydrogenated to form a diamine compound.

Iodination and Demethylation: The diamine compound is iodinated via diazotization, followed by demethylation and hydrolysis to yield this compound.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, while minimizing impurities and by-products .

化学反応の分析

Thyroxine Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can modify the iodine atoms, leading to the formation of deiodinated products.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Clinical Applications

1.1 Treatment of Resistance to Thyroid Hormone

Thyroxine methyl ester has been investigated for its efficacy in treating patients with Resistance to Thyroid Hormone α (RTHα). This condition is characterized by a reduced response to thyroid hormones due to mutations in the thyroid hormone receptor. Studies show that high doses of thyroxine therapy can significantly improve metabolic parameters without elevating heart rates, which is a common concern in standard thyroxine treatments. For instance, three RTHα patients treated with high-dose thyroxine demonstrated increased resting energy expenditure while maintaining stable heart rates, indicating a potential therapeutic advantage of this compound in managing this condition .

1.2 Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have indicated that derivatives of thyroxine can exhibit antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain methylated derivatives showed significant activity against hepatocellular carcinoma and breast cancer cell lines, suggesting potential applications in cancer therapy .

Metabolic Studies

2.1 Tracking Metabolism

This compound is valuable in metabolic studies due to its ability to be labeled with stable isotopes like carbon-13 and nitrogen-15. This labeling facilitates advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing researchers to trace metabolic pathways without the complications associated with radioactive labeling. This method enhances the understanding of thyroid hormone metabolism and its physiological implications .

2.2 Pharmacokinetics Research

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies utilizing labeled forms of thyroxine derivatives have provided insights into their behavior within biological systems, contributing to the development of more effective therapeutic strategies .

Synthetic Chemistry Applications

3.1 Synthesis of Derivatives

This compound serves as a precursor for synthesizing various biologically active compounds. For example, it can be modified to create new derivatives with enhanced biological activities or improved pharmacological profiles. The synthesis processes often involve reactions such as iodination or acylation, leading to compounds that exhibit antimicrobial or anticancer properties .

3.2 Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed critical information on how structural modifications influence biological activity. By systematically altering functional groups on the thyroxine backbone, researchers can identify compounds with superior therapeutic profiles for conditions such as hypothyroidism or cancer .

Data Tables and Case Studies

作用機序

Thyroxine Methyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism and growth. The molecular targets include thyroid hormone receptors alpha and beta, which regulate various physiological processes. The pathways involved include the modulation of gene expression, protein synthesis, and metabolic rate .

類似化合物との比較

Comparison with Structurally Similar Thyroid Hormone Derivatives

Thyroxine Ethyl Ester (T4-Et)

- Structure : Similar to T4-Me but with an ethyl group instead of methyl at the ester position.

- Biological Activity : T4-Et exhibits lower relative activity (0.51) compared to T4-Me (0.65) when benchmarked against dl-thyroxine sodium (standardized activity = 1.0). The longer alkyl chain may reduce cellular uptake or receptor affinity .

N-Formyl Thyroxine

- Structure: The amino group of T4 is formylated instead of esterification.

- Activity: Shows significantly reduced activity (0.33), indicating that modifications to the amino group disrupt receptor binding more severely than carboxylic acid esterification .

L-Thyroxine Sodium (Levothyroxine)

- Structure : Natural T4 with a sodium salt at the carboxylic acid group.

- Activity : Higher activity (1.95) due to optimal solubility and bioavailability. The ionic form enhances interaction with thyroid hormone transporters and receptors .

Table 1: Relative Activities of Thyroxine Derivatives

| Compound | Relative Activity | Structural Modification |

|---|---|---|

| dl-Thyroxine sodium | 1.0 | Sodium salt (reference) |

| Thyroxine methyl ester | 0.65 | Methyl ester at carboxylic acid |

| Thyroxine ethyl ester | 0.51 | Ethyl ester at carboxylic acid |

| N-Formyl thyroxine | 0.33 | Formylation at amino group |

| L-Thyroxine sodium | 1.95 | Natural ionic form |

Data sourced from relative activity assays

Comparison with Other Methyl Ester Compounds

Hyodeoxycholic Acid Methyl Ester

- Function : A bile acid derivative involved in lipid digestion. Unlike T4-Me, it interacts with nuclear receptors like FXR to regulate cholesterol homeostasis.

- Research Use : Highlights how methyl esters can stabilize molecules for enzyme activity studies (e.g., bile acid methyltransferases) .

L-NAME (N-Nitro-L-Arginine Methyl Ester)

- Function : A nitric oxide synthase inhibitor. Demonstrates that methyl esters can enhance membrane permeability, enabling pharmacological activity despite structural differences from T4-Me .

Key Research Findings

生物活性

Thyroxine Methyl Ester, a derivative of the thyroid hormone thyroxine (T4), has garnered interest in the scientific community due to its distinct biological activities and potential therapeutic applications. This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and its implications in various fields of research.

Target and Mode of Action

this compound primarily interacts with thyroid hormone receptors (TRs), similar to levothyroxine, functioning as a replacement therapy in conditions like hypothyroidism. Its mechanism involves several biochemical pathways, including:

- Thyroid Hormone Synthesis : Involves iodination and coupling of tyrosine residues in thyroglobulin.

- Cellular Uptake : The compound enhances metabolic processes by regulating gene expression related to metabolism and growth.

The compound's action can also be affected by environmental factors, such as the availability of iodine and selenium, which are essential for thyroid hormone synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of levothyroxine. Key aspects include:

- Bioavailability : Approximately 70% following oral administration.

- Absorption Sites : Primarily occurs in the ileum and jejunum.

- Half-Life : Estimated to be around 6-7 days, necessitating careful monitoring in therapeutic settings.

This compound has been shown to inhibit malate dehydrogenase (MDH), an enzyme involved in the citric acid cycle. This inhibition suggests potential applications in metabolic research and therapeutic interventions for metabolic disorders .

| Property | Description |

|---|---|

| Molecular Formula | C16H17I4N2O4 |

| Molecular Weight | 650.99 g/mol |

| Melting Point | 210-213 °C |

| Solubility | Soluble in methanol and ethanol |

| Enzyme Inhibition | Inhibits malate dehydrogenase |

Cellular Effects

Research indicates that this compound influences various cellular processes, particularly through its interaction with MDH. These effects are crucial for understanding its role in cellular metabolism and growth regulation. For instance, studies have demonstrated that it can modulate gene expression related to cholesterol metabolism and cell proliferation .

Case Studies

-

Resistance to Thyroid Hormone (RTHα)

A study involving RTHα patients treated with high doses of thyroxine revealed that despite elevated T3 levels, heart rates did not increase, suggesting unique interactions between thyroid hormones and cardiovascular responses. This indicates that this compound may have a role in fine-tuning thyroid hormone therapies . -

Macrophage Activity

Another investigation highlighted that thyroxine could modulate immune responses by influencing macrophage infiltration, showcasing its potential beyond metabolic functions. The study noted that D-T4 significantly inhibited leukocyte infiltration in wild-type mice but not in MIF knockout mice, emphasizing the complex biological roles of thyroid hormones .

Scientific Research Applications

This compound serves multiple roles across various fields:

- Chemistry : Utilized as a reference compound for synthesizing thyroid hormone analogs.

- Biology : Investigated for its effects on cellular metabolism and growth.

- Medicine : Acts as a model for developing new therapeutic agents targeting thyroid-related disorders.

- Industry : Employed in diagnostic reagent production and analytical chemistry standards .

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended to optimize synthesis parameters (e.g., catalyst type, reaction temperature) for Thyroxine Methyl Ester?

- Methodological Answer : The Taguchi method is highly effective for optimizing synthesis parameters with minimal experimental runs. This approach uses orthogonal arrays to systematically vary factors (e.g., catalyst concentration, molar ratio of reactants, temperature) and identifies their contributions via signal-to-noise (S/N) ratios and ANOVA. For example, in methyl ester synthesis, catalyst concentration often has the highest impact on yield . Researchers should:

- Define critical parameters (e.g., acid/base catalysts, solvent systems).

- Assign levels (e.g., 0.5–1.5 wt% catalyst, 1:4–1:6 molar ratios).

- Use software like QUALITEK-4 to analyze S/N ratios and determine optimal conditions .

Q. Which analytical techniques ensure reliable assessment of this compound purity and structural integrity?

- Methodological Answer : Combine gas chromatography (GC) and nuclear magnetic resonance (NMR) for comprehensive analysis:

- GC : Use a flame ionization detector (FID) and capillary columns (e.g., HP-Innowax) with temperature programming (e.g., 140°C to 260°C at 4°C/min) to quantify ester content and detect impurities .

- NMR : Employ H and C NMR to confirm esterification success (e.g., methyl group peaks at ~3.6 ppm in H NMR) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation risks.

- Emergency Measures : Rinse eyes with water for 15 minutes if exposed; consult a physician if ingested .

Advanced Research Questions

Q. How should researchers address contradictory findings in catalytic efficiency for this compound synthesis?

- Methodological Answer :

- Systematic Review : Compare studies using standardized metrics (e.g., turnover frequency, yield).

- Replication : Repeat experiments under identical conditions (e.g., solvent purity, humidity control).

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., trace moisture affecting acid catalysts) .

Q. What in vivo models are suitable for studying the metabolic effects of this compound, and what controls are critical?

- Methodological Answer :

- Animal Models : Use hypertensive rats (e.g., L-NAME-induced hypertension) to study cardiovascular effects. Include controls for diet, age, and genetic background .

- Dosage Controls : Standardize administration routes (oral vs. intravenous) and monitor pharmacokinetics via LC-MS/MS.

- Ethical Compliance : Follow institutional guidelines for humane endpoints and tissue sampling .

Q. How can response surface methodology (RSM) elucidate interactions between variables in this compound production?

- Methodological Answer :

- Design : Use central composite design (CCD) or Box-Behnken models to explore non-linear relationships (e.g., temperature × catalyst interactions).

- Validation : Confirm model adequacy via ANOVA (p < 0.05) and lack-of-fit tests.

- Case Application : In methyl ester synthesis, RSM optimized transesterification variables (e.g., methanol-to-oil ratio) with >95% accuracy .

Q. Methodological Best Practices

- Data Contradictions : Triangulate results using multiple techniques (e.g., GC, HPLC, FTIR) and transparently report outliers .

- Yield Optimization : Calculate theoretical vs. actual yields via stoichiometric ratios (1:1 for esterification) and identify limiting reagents (e.g., methanol in salicylate synthesis) .

- Ethical Compliance : Document participant consent and data anonymization protocols in human studies .

特性

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552374 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32180-11-3 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。